Allosteric Binding Mode: SGC6870 Occupies an Induced Pocket Distinct from the Conserved SAM Site Used by MS023 and EPZ020411
SGC6870 binds a unique, induced allosteric pocket in PRMT6, as confirmed by X-ray crystallography (PDB: 6W6D, 1.91 Å resolution) and kinetic studies [1]. In contrast, MS023 and EPZ020411 are SAM-competitive inhibitors that target the conserved S-adenosylmethionine binding site shared across the PRMT family [2]. This mechanistic distinction is structurally confirmed: the PRMT6-SGC6870 crystal structure reveals binding at a site remote from the SAM pocket, with the allosteric pocket formed by a flexible loop unique to PRMT6 [1].
| Evidence Dimension | Binding mode and binding site |
|---|---|
| Target Compound Data | Allosteric inhibitor; binds induced pocket remote from SAM site (PDB 6W6D, 1.91 Å resolution) |
| Comparator Or Baseline | MS023: SAM-competitive Type I pan-PRMT inhibitor; EPZ020411: SAM-competitive PRMT6 inhibitor |
| Quantified Difference | Qualitative mechanistic difference: allosteric (SGC6870) vs. orthosteric/SAM-competitive (MS023, EPZ020411) |
| Conditions | X-ray crystallography (PRMT6-SGC6870 complex) and kinetic studies; comparative structural analysis |
Why This Matters
Allosteric binding to a non-conserved pocket fundamentally enables SGC6870's unprecedented selectivity profile, whereas SAM-site binders inevitably face selectivity challenges due to high structural conservation of the SAM pocket across methyltransferases.
- [1] Shen Y, Li F, Szewczyk MM, Halabelian L, Chau I, Eram MS, et al. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6. J Med Chem. 2021;64(7):3697–3706. doi:10.1021/acs.jmedchem.0c02160; PDB ID 6W6D. View Source
- [2] Chemical Probes Portal. MS023 Probe Review. probes-drugs.org. View Source
